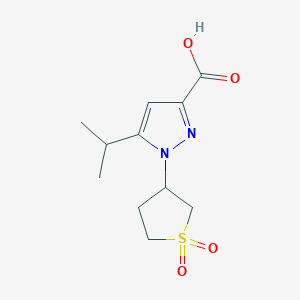

1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

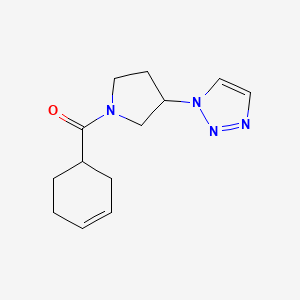

1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32. The purity is usually 95%.

BenchChem offers high-quality 1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

Research has shown that certain pyrazole carboxylic acid derivatives exhibit significant antiallergic activity. These compounds, including derivatives similar to the one , have been tested and found effective in antiallergic applications. This is evident in studies where they demonstrated potency exceeding that of conventional antiallergic drugs like disodium cromoglycate (Nohara et al., 1985).

Synthesis of Structurally Diverse Compounds

The compound can serve as a precursor in the synthesis of a broad range of structurally diverse compounds. This is particularly relevant in the generation of libraries of compounds for various applications, including medicinal chemistry (Roman, 2013).

Antiglaucoma Activity

Specific pyrazole carboxylic acid derivatives have shown potential in the treatment of glaucoma. These compounds, including the one mentioned, have been synthesized and tested for their inhibitory effects on enzymes relevant to glaucoma treatment (Kasımoğulları et al., 2010).

Luminescent Supramolecular Assemblies

These compounds can form non-covalent complexes that exhibit interesting photoluminescent properties. Such properties are valuable in the development of materials for optoelectronic applications (Osterod et al., 2001).

Antimicrobial Activity

Pyrazole derivatives have been synthesized and tested for their antimicrobial activity. This includes activity against a range of bacteria and fungi, making these compounds of interest in the development of new antimicrobial agents (Hamed et al., 2020).

Versatile Reagents in Organic Synthesis

Compounds like the one have been recognized as versatile reagents in organic synthesis. They are particularly useful in multicomponent reactions for assembling a variety of organic molecules (Dömling & Illgen, 2004).

Generation of Thiophencarboxylic Acid Homologues

These compounds can be utilized in reactions to produce thiophencarboxylic acid homologues. Such reactions are important in the synthesis of various organic compounds (Knight & Nott, 1983).

Acylation in Organic Synthesis

The compound is valuable in acylation reactions, leading to the synthesis of new amides and 1-acylpyrazole, important in various synthetic pathways (Arutjunyan et al., 2013).

Multifunctional Sensor Applications

Pyrazole derivatives have been used in the construction of metal-organic frameworks (MOFs) that function as multifunctional sensors. These MOFs can detect a variety of substances, demonstrating the compound's utility in sensor technology (Zou et al., 2021).

Inhibition of Xanthine Oxidoreductase

Derivatives of pyrazole carboxylic acid have been identified as potent inhibitors of xanthine oxidoreductase, an enzyme involved in various physiological processes. This indicates potential medical applications (Fukunari et al., 2004).

Eigenschaften

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-7(2)10-5-9(11(14)15)12-13(10)8-3-4-18(16,17)6-8/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCWOIZTKMCMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2CCS(=O)(=O)C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2742416.png)

![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)

![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)

![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)